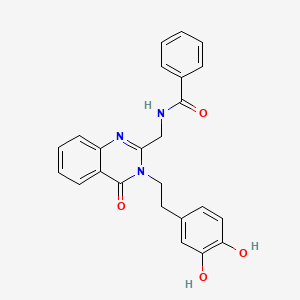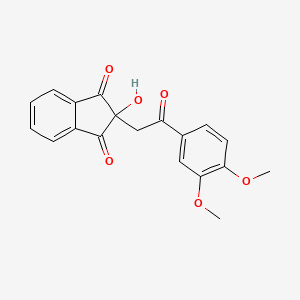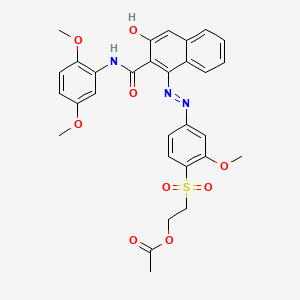
2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate typically involves a multi-step process The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pH, and reaction time, is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein modification, and signal transduction interference.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl benzoate
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl propionate
Uniqueness
The uniqueness of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
79641-13-7 |
|---|---|
Molekularformel |
C30H29N3O9S |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36) |
InChI-Schlüssel |
QIBSZZKCSWFZAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


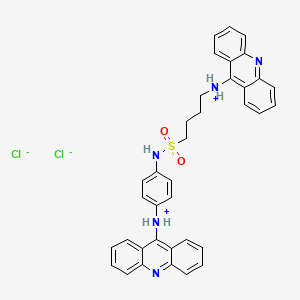
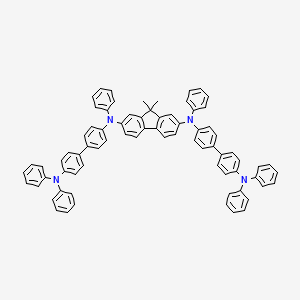
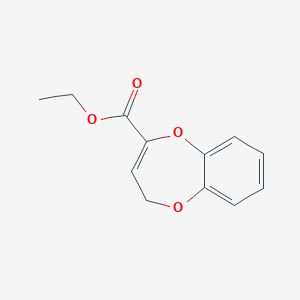
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)

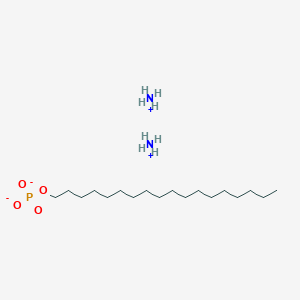
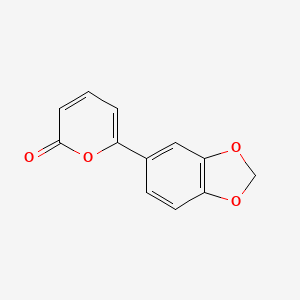


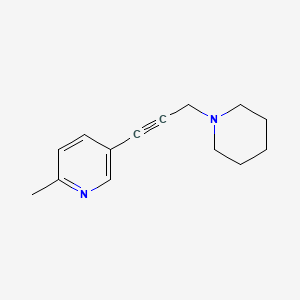
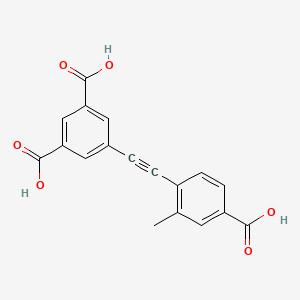
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
